2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate
CAS No.: 53404-10-7
Cat. No.: VC18696318
Molecular Formula: C17H23Cl3O3
Molecular Weight: 381.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53404-10-7 |
|---|---|
| Molecular Formula | C17H23Cl3O3 |
| Molecular Weight | 381.7 g/mol |
| IUPAC Name | (2-ethyl-4-methylpentyl) 2-(2,4,5-trichlorophenoxy)propanoate |
| Standard InChI | InChI=1S/C17H23Cl3O3/c1-5-12(6-10(2)3)9-22-17(21)11(4)23-16-8-14(19)13(18)7-15(16)20/h7-8,10-12H,5-6,9H2,1-4H3 |
| Standard InChI Key | FHZWKJQPDFHFTI-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC(C)C)COC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Ethyl-4-methylpentyl 2-(2,4,5-trichlorophenoxy)propanoate consists of:
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Phenoxy backbone: A 2,4,5-trichlorophenoxy group, providing lipophilicity and resistance to microbial degradation.
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Ester linkage: A propanoate ester bonded to a branched 2-ethyl-4-methylpentyl chain, enhancing solubility in non-polar matrices.
Molecular Formula:
Molecular Weight: 397.72 g/mol (calculated from atomic masses).
Comparative Physicochemical Properties
Table 1 contrasts this compound with the structurally similar 2,4-D 2-ethyl-4-methylpentyl ester :
The additional chlorine atom in the 2,4,5-trichlorophenoxy group increases molecular weight and lipophilicity compared to 2,4-dichlorophenoxy analogs .
Synthesis and Manufacturing
Route Design Principles
Drawing from patent WO2012032528A2 , which avoids toxic cyanating agents, a feasible synthesis involves:
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Chlorophenol preparation: Nitration and reduction of para-substituted phenols to introduce chlorine atoms.
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Esterification: Reacting 2,4,5-trichlorophenoxypropanoic acid with 2-ethyl-4-methylpentanol using acid catalysts (e.g., ).
Critical Step: Purification via hydrochloride salt formation, as demonstrated for related thiazolecarboxylates , could enhance yield (>90%) and purity (>99%).
Process Optimization Challenges
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Side reactions: Chlorine displacement during esterification may produce dichlorinated byproducts.
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Safety: Handling trichlorophenols requires stringent controls due to dioxin formation risks .
Research Gaps and Future Directions
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